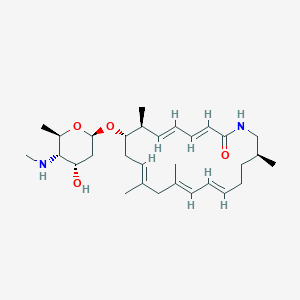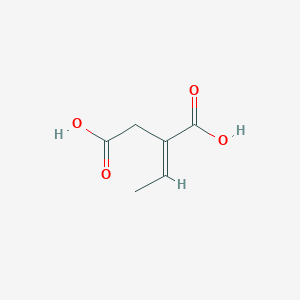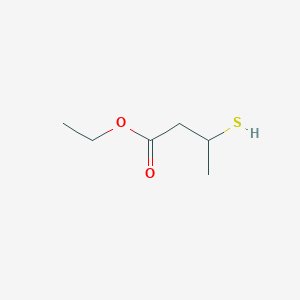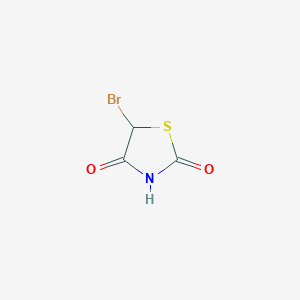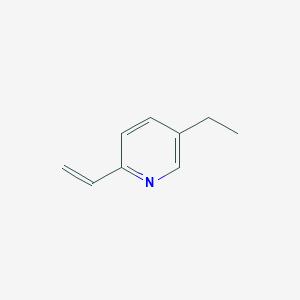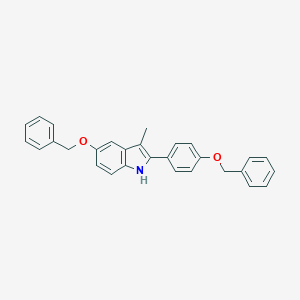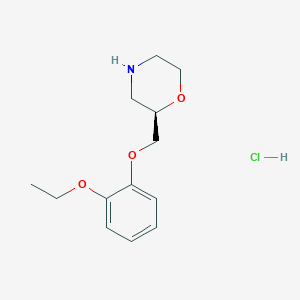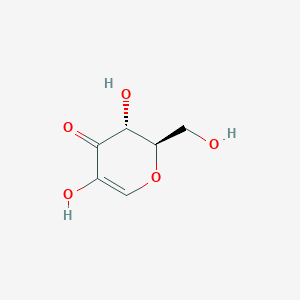
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one, also known as Dihydroxyacetone (DHA), is a simple carbohydrate that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA has also been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Aplicaciones Científicas De Investigación
DHA has been studied for its potential applications in medicine and biotechnology. One area of research has focused on DHA as a potential treatment for diabetes. Studies have shown that DHA can improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could potentially lead to the development of new diabetes treatments.
Another area of research has focused on DHA as a potential biofuel. DHA can be converted to 2,3-butanediol, which is a valuable platform chemical that can be used to produce a variety of fuels and chemicals.
Mecanismo De Acción
DHA works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidins. This reaction is non-toxic and does not involve the production of harmful free radicals. The resulting color lasts for several days until the skin naturally exfoliates.
Efectos Bioquímicos Y Fisiológicos
DHA has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases such as cancer and Alzheimer's. DHA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHA is a relatively simple compound that can be easily synthesized in the laboratory. It is also non-toxic and has a long shelf life, which makes it a useful tool for experiments. However, DHA has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DHA. One area of research could focus on the development of new diabetes treatments based on DHA. Another area of research could focus on the use of DHA as a biofuel. Additionally, research could focus on the potential anti-inflammatory and antioxidant properties of DHA and their applications in medicine. Finally, research could focus on developing new synthesis methods for DHA that are more efficient and environmentally friendly.
Métodos De Síntesis
DHA can be synthesized from glycerol through a two-step process. In the first step, glycerol is oxidized to dihydroxyacetone phosphate (DHAP) using an enzyme called glycerol-3-phosphate dehydrogenase. In the second step, DHAP is converted to DHA through a non-enzymatic reaction with a base such as sodium hydroxide.
Propiedades
Número CAS |
158715-81-2 |
|---|---|
Nombre del producto |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4,6-8,10H,1H2/t4-,6-/m1/s1 |
Clave InChI |
CLDKGBMTBWSEPC-INEUFUBQSA-N |
SMILES isomérico |
C1=C(C(=O)[C@@H]([C@H](O1)CO)O)O |
SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
SMILES canónico |
C1=C(C(=O)C(C(O1)CO)O)O |
Sinónimos |
D-erythro-Hex-1-en-3-ulose, 1,5-anhydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






